molecular formula C14H15BrO3 B12905899 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one CAS No. 88281-27-0

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one

Cat. No.: B12905899
CAS No.: 88281-27-0
M. Wt: 311.17 g/mol
InChI Key: IOVJULLMBUKXNP-UHFFFAOYSA-N
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Description

The compound 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one features a benzofuran-3(2H)-one core substituted at position 6 with a 3-bromopropoxy group and at position 2 with an isopropylidene moiety. This structure is hypothesized to influence biological activity, particularly in therapeutic or imaging applications .

Properties

CAS No.

88281-27-0

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

6-(3-bromopropoxy)-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C14H15BrO3/c1-9(2)14-13(16)11-5-4-10(8-12(11)18-14)17-7-3-6-15/h4-5,8H,3,6-7H2,1-2H3

InChI Key

IOVJULLMBUKXNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C=C(C=C2)OCCCBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one can be achieved through several steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones.

    Introduction of Bromopropoxy Group: The bromopropoxy group can be introduced through nucleophilic substitution reactions using 3-bromopropanol and a suitable base.

    Addition of Propan-2-ylidene Group: The propan-2-ylidene group can be added via aldol condensation reactions involving acetone and a suitable aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the propan-2-ylidene group.

    Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.

    Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name Position 6 Substituent Position 2 Substituent Key References
Target Compound 3-Bromopropoxy Propan-2-ylidene
(Z)-5b () 2,6-Dichlorobenzyloxy Pyridin-4-ylmethylene
(Z)-6v () Hydroxy 3-Hydroxy-4-methoxybenzylidene
(Z)-5a () Methoxy 1-Ethyl-5-methoxyindol-3-ylmethylene
PIM1 Inhibitor () Methoxy 1H-Indazol-3-ylmethylene
(Z)-5-(3-Bromopropoxy) derivative () 3-Bromopropoxy 4-(Dimethylamino)benzylidene
Key Observations:
  • Position 6: The bromopropoxy group in the target compound and ’s analog contrasts with methoxy, hydroxy, or dichlorobenzyloxy groups in others.
  • Position 2 : The propan-2-ylidene group is less aromatic compared to pyridinyl or benzylidene substituents, possibly altering binding interactions in biological targets.
Key Observations:
  • Yields vary significantly based on substituent complexity. Bromopropoxy introduction may require optimized conditions due to steric hindrance.
  • Suzuki coupling () and aldol condensation () are widely used for functionalization.
Key Observations:
  • Bromopropoxy Group : The compound in , sharing the bromopropoxy substituent with the target, is used in PET imaging, suggesting bromine’s utility in radiopharmaceuticals .
  • Aromatic vs. Aliphatic Substituents : Arylidene groups (e.g., pyridinyl in 5b) correlate with anticancer activity via tubulin inhibition, while aliphatic groups (e.g., propan-2-ylidene) may favor different targets .
  • Methoxy/Hydroxy Groups : Derivatives with hydroxy/methoxy groups () exhibit antioxidant properties, highlighting substituent-dependent activity shifts .

Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Reference
Target Compound ~325.2 ~3.5 Low
(Z)-5b () 309.2 ~2.8 Moderate
(Z)-6v () 267.1 ~1.2 High
Key Observations:
  • Bromopropoxy increases molecular weight and logP compared to methoxy/hydroxy analogs, likely reducing solubility.
  • Hydroxy groups (e.g., 6v) improve solubility due to hydrogen-bonding capacity .

Biological Activity

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

The compound can be described by the following structural and chemical properties:

  • Molecular Formula : C13H15BrO3
  • Molecular Weight : 299.16 g/mol
  • CAS Number : 88281-12-3

Biological Activity Overview

Recent studies have highlighted various biological activities of benzofuran derivatives, including potential therapeutic effects against cancer and microbial infections. The specific compound of interest has been evaluated for its efficacy in these domains.

Antimicrobial Activity

Antimicrobial properties are critical for evaluating new therapeutic agents. Research indicates that benzofuran derivatives exhibit varying degrees of antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameActivity TypeMIC (µg/mL)Target Organism
This compoundAntibacterialTBDStaphylococcus aureus
Other Benzofuran DerivativeAntifungalTBDCandida albicans

Note: MIC values for the specific compound are yet to be determined (TBD).

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focal point in recent pharmacological research. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The results indicated significant growth inhibition in these cell lines, suggesting potential for further development as anticancer agents .
  • Mechanism of Action : The mechanism underlying the cytotoxicity was linked to the induction of apoptosis in cancer cells, with evidence pointing towards the involvement of reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. Modifications to the benzofuran structure can significantly influence its pharmacological properties.

Key Findings:

  • Substituents on the benzofuran ring can enhance or diminish activity.
  • Electron-donating groups generally increase antibacterial activity against Gram-positive bacteria like Bacillus subtilis .

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